molecular formula C12H14OS B13650065 4-(Benzo[b]thiophen-3-yl)butan-2-ol

4-(Benzo[b]thiophen-3-yl)butan-2-ol

Cat. No.: B13650065
M. Wt: 206.31 g/mol
InChI Key: XZJGZINXPULGIE-UHFFFAOYSA-N
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Description

4-(Benzo[b]thiophen-3-yl)butan-2-ol is a heterocyclic compound featuring a benzo[b]thiophene core substituted at the 3-position with a butan-2-ol chain. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science due to its aromatic stability, planar geometry, and capacity for diverse functionalization . This compound’s hydroxyl group and alkyl chain may enhance solubility and intermolecular interactions, making it a candidate for pharmacological or material applications. However, its specific properties and applications remain less documented compared to structurally related derivatives.

Properties

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

4-(1-benzothiophen-3-yl)butan-2-ol

InChI

InChI=1S/C12H14OS/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9,13H,6-7H2,1H3

InChI Key

XZJGZINXPULGIE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CSC2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[b]thiophen-3-yl)butan-2-ol typically involves the condensation of benzothiophene derivatives with appropriate reagents. One common method includes the reaction of benzothiophene with butan-2-ol in the presence of a catalyst under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzo[b]thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

4-(Benzo[b]thiophen-3-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Benzo[b]thiophen-3-yl)butan-2-ol exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Substituent Position and Functional Groups
  • 4-(Benzo[b]thiophen-3-yl)butan-2-ol : Features a hydroxyl group at the secondary carbon of a four-carbon chain attached to the benzo[b]thiophene 3-position. This configuration may facilitate hydrogen bonding and influence pharmacokinetics .
  • 2-Substituted Benzo[b]thiophenes (e.g., 2-(4-methoxyphenyl)benzo[b]thiophene): Substitution at the 2-position with aryl groups enhances fluorescence properties (quantum yields up to 1) and enables applications in organic semiconductors and cannabinoid receptor ligands .
  • 4-((Benzo[b]thiophen-3-yl)phenyl)methanol (3ad): Contains a benzyl alcohol moiety linked to the 3-position via a phenyl ring. This derivative was synthesized via Pd-catalyzed β-arylation and isolated as a colorless oil, contrasting with the solid-state isolation of other analogs .
Complex Hybrid Structures
  • Piperidine-Oxadiazole Derivatives (e.g., Compound 23e): Incorporate benzo[b]thiophene fused with piperidine and 1,3,4-oxadiazole moieties. These hybrids exhibit antimalarial activity against Plasmodium falciparum and P. vivax, highlighting the impact of heterocyclic appendages on bioactivity .
  • Amino Acid Conjugates (e.g., 3-Benzothienyl-D-alanine): The benzo[b]thiophen-3-yl group is linked to D-alanine, demonstrating structural mimicry of natural amino acids. Such derivatives may influence peptide stability or receptor binding .

Key Comparative Data Table

Parameter 4-(Benzo[b]thiophen-3-yl)butan-2-ol 2-Substituted Analogs Piperidine-Oxadiazole Hybrids Amino Acid Derivatives
Substituent Position 3-position 2-position 3-position 3-position
Functional Groups Butan-2-ol Aryl, alkoxy Piperidine, oxadiazole Amino acid
Synthetic Yield Not reported Up to 87% 30–98% 42%
Key Applications Hypothetical: Drug delivery Semiconductors, ligands Antimalarial agents Peptide mimics

Biological Activity

4-(Benzo[b]thiophen-3-yl)butan-2-ol is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound 4-(Benzo[b]thiophen-3-yl)butan-2-ol features a benzo[b]thiophene moiety attached to a butanol chain. Its molecular formula is C12H14OSC_{12}H_{14}OS, and it has a molecular weight of approximately 210.30 g/mol. The unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing the benzo[b]thiophene structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzo[b]thiophene, including 4-(Benzo[b]thiophen-3-yl)butan-2-ol, showed varying degrees of activity against Gram-positive and Gram-negative bacteria.

Compound NameBiological ActivityAssay MethodMIC (µg/mL)Reference
4-(Benzo[b]thiophen-3-yl)butan-2-olAntimicrobialBroth microdilution32
2-(Benzo[b]thiophen-2-yl)propan-2-olAntimicrobialBroth microdilution50

The minimum inhibitory concentration (MIC) values indicate that 4-(Benzo[b]thiophen-3-yl)butan-2-ol has promising potential as an antimicrobial agent, particularly against resistant strains like MRSA.

2. Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies revealed that it exhibits cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)<10
Jurkat (T-cell leukemia)<15

These results suggest that 4-(Benzo[b]thiophen-3-yl)butan-2-ol may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

3. Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with benzo[b]thiophene structures have shown anti-inflammatory effects in several studies.

Compound NameBiological ActivityAssay MethodIC50 (µM)Reference
4-(Benzo[b]thiophen-3-yl)butan-2-olAnti-inflammatoryLPS-stimulated BV2 cells20
Thiazole derivativeAnti-inflammatoryNO production in BV2 cells79.5

The compound's ability to reduce inflammatory markers suggests potential therapeutic applications in inflammatory diseases.

4. Antioxidant Activity

Antioxidants play a vital role in protecting cells from oxidative stress. Studies have indicated that benzo[b]thiophene derivatives possess antioxidant properties.

Compound NameBiological ActivityAssay MethodReference
4-(Benzo[b]thiophen-3-yl)butan-2-olAntioxidantDPPH assayEffective at 25 µg/mL

This activity is attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals.

Case Studies

Several case studies have highlighted the biological activity of compounds similar to 4-(Benzo[b]thiophen-3-yl)butan-2-ol:

  • Antimicrobial Efficacy : A study conducted on various benzo[b]thiophene derivatives demonstrated their effectiveness against multi-drug resistant bacteria, suggesting a potential role in treating infections caused by resistant strains.
  • Cytotoxicity in Cancer Research : Research involving the treatment of cancer cell lines with benzo[b]thiophene derivatives showed significant cytotoxic effects, leading to further exploration in drug development for cancer therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Benzo[b]thiophen-3-yl)butan-2-ol, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, analogous to methods used for structurally related benzo[b]thiophene derivatives. For example, reactions involving KOH in methanol with aldehydes (e.g., 2-fluorobenzaldehyde) under 24-hour reflux conditions are effective. Optimization involves adjusting stoichiometry (e.g., aldehyde:ketone ratio), catalyst loading (KOH concentration), and solvent polarity. Post-reaction purification via silica gel column chromatography (eluted with CH₂Cl₂/hexane) is critical for isolating the product . Palladium-catalyzed coupling, as demonstrated for 2-substituted benzo[b]thiophenes, offers an alternative route, where ligand choice (e.g., PPh₃) and reaction temperature (80–100°C) influence yield .

Q. What spectroscopic techniques are critical for confirming the structure of 4-(Benzo[b]thiophen-3-yl)butan-2-ol, and how are data interpreted?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for molecular weight validation (e.g., observed vs. calculated m/z). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments, such as aromatic protons in the benzo[b]thiophene ring (δ 7.2–8.0 ppm) and the hydroxyl proton (δ 1.5–2.5 ppm). Overlapping signals in crowded regions (e.g., methoxy or fluorophenyl substituents) may require 2D NMR (COSY, HSQC). Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in ketone intermediates) .

Advanced Research Questions

Q. How can researchers resolve conflicting data arising from stereochemical ambiguities in 4-(Benzo[b]thiophen-3-yl)butan-2-ol derivatives?

  • Methodological Answer : Stereochemical assignment challenges (e.g., E/Z isomerism in α,β-unsaturated ketones) require advanced techniques. X-ray crystallography provides unambiguous spatial confirmation, as seen in related Schiff base derivatives . For liquid or amorphous solids, chiral HPLC with cellulose-based columns separates enantiomers. Nuclear Overhauser Effect Spectroscopy (NOESY) identifies spatial proximities (e.g., between thiophene protons and adjacent substituents) .

Q. What strategies mitigate low yields in the synthesis of 4-(Benzo[b]thiophen-3-yl)butan-2-ol analogs, as observed in similar benzothiophene derivatives?

  • Methodological Answer : Low yields (e.g., 30–66% in Claisen-Schmidt reactions) often stem from electron-deficient aldehydes or steric hindrance. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to <6 hours) and improves energy efficiency.
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency in Pd-mediated routes .
  • By-product analysis : LC-MS or TLC monitors intermediate degradation (e.g., aldol by-products), guiding stoichiometric adjustments .

Q. How does the electronic nature of substituents on the benzo[b]thiophene ring influence the physicochemical properties of 4-(Benzo[b]thiophen-3-yl)butan-2-ol derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., -F, -Cl) increase polarity, enhancing solubility in polar aprotic solvents (DMF, DMSO). Conversely, electron-donating groups (e.g., -OCH₃) reduce crystallinity, as seen in compound 9 (a viscous liquid vs. solids 8 and 10 ) . Computational modeling (DFT) predicts frontier molecular orbitals (HOMO-LUMO gaps), correlating with stability and reactivity trends. Substituent effects on UV-Vis absorption (λmax) are critical for photophysical applications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in purity and yield data across similar synthetic protocols for benzo[b]thiophene derivatives?

  • Methodological Answer : Contradictions may arise from:

  • Purification methods : Silica gel chromatography efficiency varies with particle size (e.g., 230–400 mesh).
  • Reaction scale : Milligram-scale reactions often report higher yields than gram-scale due to mixing inefficiencies.
  • Ambient conditions : Moisture-sensitive intermediates (e.g., enolates) degrade under humid conditions, requiring inert atmospheres (N₂/Ar) .
    • Validation : Replicate experiments with controlled variables (temperature, humidity) and use internal standards (e.g., deuterated analogs) for quantitative NMR.

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